molecular formula C11H9BrN2O2 B8629609 (3-(5-Bromopyrimidin-2-yloxy)phenyl)methanol

(3-(5-Bromopyrimidin-2-yloxy)phenyl)methanol

Cat. No. B8629609
M. Wt: 281.10 g/mol
InChI Key: JYLYHQSSGPBAGB-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

3-Hydroxybenzyl alcohol (1.50 g, 12.1 mmol) and 2-chloro-5-bromopyrimidine (2.57 g, 13.3 mmol) were suspended in DMSO (20 mL), treated with cesium carbonate (4.35 g, 13.4 mmol) and heated to 110° C. After 16 h, the reaction mixture was cooled and partitioned between water (200 mL) and heptane:ethyl acetate (1:1, 200 mL). The organic layer was separated and the aqueous was extracted again with heptane:ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica (20-70% EtOAc:heptane) to afford the title compound (0.790 g, 23% yield) as a light yellow oil. MS (APCI) M+1=281.0; 1H NMR (400 MHz, CDCl3) δ ppm 4.74 (s, 2H) 7.08-7.14 (m, 1H) 7.20-7.23 (m, 1H) 7.25-7.30 (m, 1H) 7.43 (t, J=7.80 Hz, 1H) 8.57 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.35 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Cl[C:11]1[N:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[Br:17][C:14]1[CH:13]=[N:12][C:11]([O:1][C:2]2[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][CH:9]=2)=[N:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Step Three
Name
cesium carbonate
Quantity
4.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water (200 mL) and heptane:ethyl acetate (1:1, 200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted again with heptane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (20-70% EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)OC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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